molecular formula C12H20Cl2N2 B2994796 (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876165-09-2

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2994796
CAS No.: 876165-09-2
M. Wt: 263.21
InChI Key: ZGKGDBQTFBYHBN-CURYUGHLSA-N
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Description

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is a derivative of pyrrolidin-3-amine, featuring a 2-methylbenzyl group attached to the nitrogen atom. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

  • Benzylamine Derivation: The starting material, 2-methylbenzylamine, undergoes a reaction with a suitable electrophile to introduce the pyrrolidin-3-amine moiety.

  • Pyrrolidin-3-amine Formation: The intermediate compound is then cyclized to form the pyrrolidin-3-amine ring.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or aldehydes.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different derivatives with varied functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Employed in the study of biological systems and enzyme interactions.

  • Medicine: Investigated for potential therapeutic uses in drug development.

  • Industry: Utilized in the manufacturing of various chemical products and intermediates.

Mechanism of Action

The mechanism by which (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

  • 1-Phenylethylamine: Similar structure but lacks the pyrrolidin-3-amine moiety.

  • 2-Methylbenzylamine: The parent compound without the pyrrolidin ring.

  • Pyrrolidin-3-amine: The core structure without the benzyl group.

Uniqueness: (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its combination of the pyrrolidin-3-amine core and the 2-methylbenzyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKGDBQTFBYHBN-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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